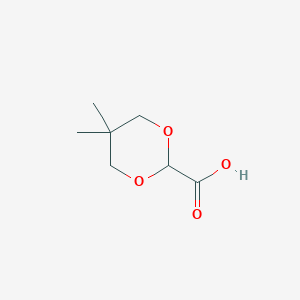

2-Carboxy-5,5-dimethyl-1,3-dioxane

Description

2-Carboxy-5,5-dimethyl-1,3-dioxane is a cyclic acetal derivative with a carboxylic acid group (-COOH) at the C2 position and two methyl groups at C3. These compounds are pivotal in organic synthesis, polymer chemistry, and pharmaceuticals due to their stability and reactivity .

Properties

CAS No. |

744220-87-9 |

|---|---|

Molecular Formula |

C7H12O4 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

5,5-dimethyl-1,3-dioxane-2-carboxylic acid |

InChI |

InChI=1S/C7H12O4/c1-7(2)3-10-6(5(8)9)11-4-7/h6H,3-4H2,1-2H3,(H,8,9) |

InChI Key |

SMPLFWZQSUQJGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(OC1)C(=O)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below summarizes key structural and functional differences among 5,5-dimethyl-1,3-dioxane derivatives:

Reactivity and Stability

- Carboxy Derivative : The electron-withdrawing COOH group increases ring strain and acidity, favoring reactions like esterification or decarboxylation. This contrasts with ethyl or isopropyl derivatives, where electron-donating groups stabilize the dioxane ring .

- Isomerization Tendency : 5,5-Dimethyl-1,3-dioxane derivatives undergo isomerization (e.g., to 2,2-dimethyl-3-methoxypropanal) via carbocation intermediates. Activation energies for such processes range from 2.2–5 kcal/mol, with carboxy substituents likely reducing isomerization due to increased ring rigidity .

Thermodynamic Data

Thermodynamic properties of 5,5-dimethyl-1,3-dioxane (base compound) include:

- ΔfH°liquid : -242.4 kcal/mol (formation enthalpy)

- ΔcH°liquid : Combustion enthalpy data available for analogs . Carboxy derivatives are expected to exhibit higher polarity and lower thermal stability compared to alkyl-substituted analogs.

Q & A

Q. What are the common synthetic routes for preparing 2-carboxy-5,5-dimethyl-1,3-dioxane derivatives, and how can reaction conditions be optimized?

- Methodological Answer : A typical approach involves condensation reactions between aldehydes and diols. For example, benzaldehyde reacts with 2,2-dimethyl-1,3-propanediol under acidic or catalytic conditions to form the dioxane ring . Optimizing reaction parameters (e.g., temperature, solvent, catalyst) is critical: demonstrates the use of Cs₂CO₃ in DMF at 130°C for high-yield synthesis of related dioxane intermediates. Solvent choice (e.g., wet acetone for deprotection) and catalysts (e.g., pyridinium p-toluenesulfonate) also influence efficiency .

Q. How can researchers characterize the structural conformation of 5,5-dimethyl-1,3-dioxane derivatives using spectroscopic methods?

- Methodological Answer : NMR spectroscopy is pivotal. The geminal dimethyl group in 5,5-dimethyl-1,3-dioxane exhibits distinct chemical shifts: α-effects (e.g., -3.76 ppm for C-5 methyl groups) and β-effects (e.g., -10.39 ppm for adjacent protons) provide conformational insights . IR spectroscopy (e.g., C-O-C stretching at ~1100 cm⁻¹) and mass spectrometry (e.g., molecular ion peaks at m/z 192.25 for C₁₂H₁₆O₂ derivatives) further validate structural assignments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to potential skin and inhalation hazards (e.g., H313/H333 warnings), use PPE including gloves, goggles, and lab coats. Work in a fume hood to avoid aerosol exposure. Storage should follow guidelines for oxidatively stable compounds, avoiding moisture to prevent decomposition .

Advanced Research Questions

Q. How can contradictory NMR data for 5,5-dimethyl-1,3-dioxane derivatives be resolved during structural elucidation?

- Methodological Answer : Discrepancies in chemical shifts may arise from solvent effects or axial/equatorial substituent orientations. For example, β-effects in 5,5-dimethyl-1,3-dioxane vary with ring geometry (-10.39 ppm vs. -14.4 ppm in cyclohexane analogs). Use deuterated solvents (e.g., CDCl₃) and 2D NMR (COSY, HSQC) to isolate coupling patterns and confirm substituent positions .

Q. What experimental strategies minimize by-product formation (e.g., 5,5-dimethyl-1,3-dioxane) during esterification reactions?

- Methodological Answer : By-products like 5,5-dimethyl-1,3-dioxane form via acid-catalyzed cyclization of 1,3-propanediol derivatives. To suppress this, use anhydrous conditions and minimize acid catalyst loading. highlights that butyl tin tris(2-ethyl hexanoate) reduces cyclic by-products by favoring esterification over cyclization. Post-reaction purification (e.g., recrystallization from CH₂Cl₂/EtOAc) isolates target compounds .

Q. How does the electronic environment of substituents influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., carboxylic acid) activate the dioxane ring toward nucleophilic attack. For example, the carbonyl group in 2-carboxy derivatives increases electrophilicity at adjacent carbons, facilitating substitutions. Kinetic studies using polar aprotic solvents (e.g., DMF) and monitoring via TLC/GC-MS can quantify reactivity trends .

Q. What are the environmental implications of 5,5-dimethyl-1,3-dioxane derivatives in water systems, and how can their removal be optimized?

- Methodological Answer : Alkyl dioxanes like 2-ethyl-5,5-dimethyl-1,3-dioxane have low odor thresholds (~10 ng/L) and persist in aquatic environments. Advanced oxidation processes (AOPs) or biological filters (e.g., tire chip-packed upflow systems) effectively degrade these compounds. Monitor removal efficiency via LC-MS/MS and adjust pH/temperature to enhance biodegradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.